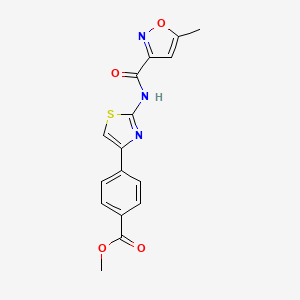
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to possess diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been accomplished via a four-step procedure including the isoxazole ring formation, α-bromination of acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment . These compounds were designed on the basis of a D1 protease inhibitor hit structure identified by homology modeling and virtual screening .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate” are not available, it’s worth noting that thiazole derivatives are known to undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides as well as bromoacetyl derivatives .Safety and Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Thiazoles have been the focus of much research due to their diverse biological activities . Future research may continue to explore new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Eigenschaften
IUPAC Name |
methyl 4-[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-12(19-23-9)14(20)18-16-17-13(8-24-16)10-3-5-11(6-4-10)15(21)22-2/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOWTJKMBUWVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2792320.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2792321.png)
![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/no-structure.png)
![Benzyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B2792323.png)
![N-(3-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2792325.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2792330.png)
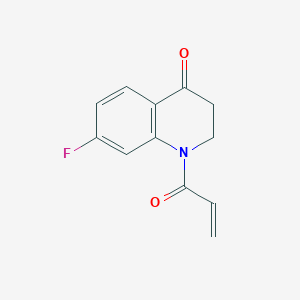
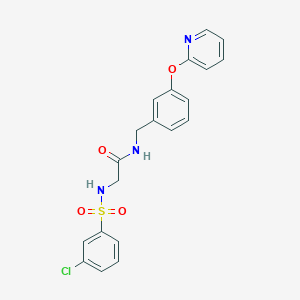
![6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2792333.png)
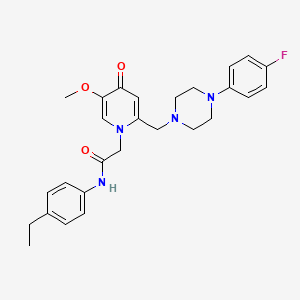
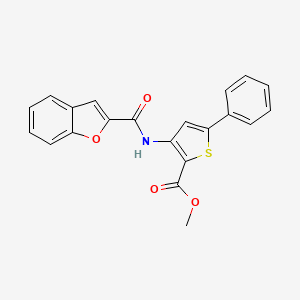
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792337.png)
![7-[2-O-(6-O-Acetyl-beta-D-allopyranosyl)-beta-D-glucopyranosyloxy]-5,8-dihydroxy-4'-methoxyflavone](/img/structure/B2792341.png)